REACTION_SMILES
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[CH3:12][C:13](=[O:14])[OH:15].[Cl:1][c:2]1[c:3]([NH:10][NH2:11])[n:4][c:5]([F:9])[c:6]([F:8])[cH:7]1.[Cu+2:21].[OH2:22].[S:16]([O-:17])([O-:18])(=[O:19])=[O:20]>>[Cl:1][c:2]1[cH:3][n:4][c:5]([F:9])[c:6]([F:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NNc1nc(F)c(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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Type
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product
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Smiles
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Fc1cc(Cl)cnc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |